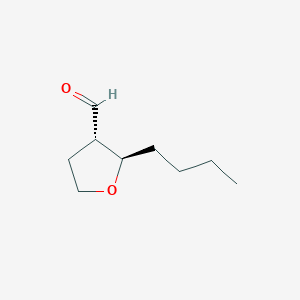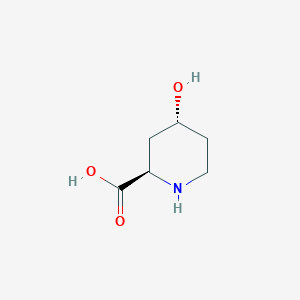
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CFICA) is a carboxylic acid derived from indole, an aromatic chemical compound found in many plants and animals. CFICA is a versatile compound due to its wide range of applications in research, medicine, and industry. CFICA is widely used in the synthesis of several drugs, such as antifungals, antibacterials, and anti-inflammatory drugs. It is also used in the synthesis of several industrial chemicals, such as dyes, fragrances, and preservatives. In
Applications De Recherche Scientifique
Synthesis of Alkaloids
Specific Scientific Field
Application Summary
Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific alkaloid being synthesized. However, the general process involves the reaction of indole derivatives with other organic compounds under controlled conditions .
Results or Outcomes
The synthesis of alkaloids using indole derivatives has been successful, and these compounds have been found to play a significant role in cell biology .
Antiviral Agents
Specific Scientific Field
Application Summary
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
Methods of Application
The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate was tested for its inhibitory activity against influenza A .
Results or Outcomes
The compound showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value of 17.1 to CoxB3 virus .
Antimicrobial Agents
Application Summary
5-substituted indole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Methods of Application
The compounds were synthesized by the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent .
Results or Outcomes
The majority of the synthesized compounds exhibited good antibacterial activity. Compounds 10c, 10d, 10i, 10j, 10l – n, 14g, 14h, 14i, 14j, and 14k exhibited high inhibitory antibacterial activity with MIC values in the range of 0.12–6.25 µg/mL .
Synthesis of Alkaloids
Application Summary
Indole derivatives are used in the total synthesis of (±)-dibromophakellin and analogs .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific alkaloid being synthesized .
Results or Outcomes
The synthesis of alkaloids using indole derivatives has been successful .
Anticancer Agents
Application Summary
Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific anticancer agent being synthesized .
Results or Outcomes
The synthesis of anticancer agents using indole derivatives has been successful .
Antidiabetic Agents
Application Summary
Indole derivatives are used in the preparation of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific antidiabetic agent being synthesized .
Results or Outcomes
The synthesis of antidiabetic agents using indole derivatives has been successful .
Propriétés
IUPAC Name |
5-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPLNYXPDXOWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617224 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
CAS RN |
186446-26-4 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
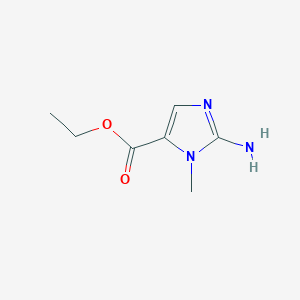
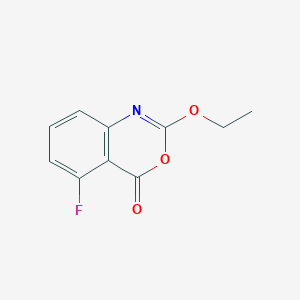

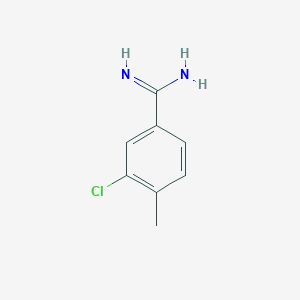


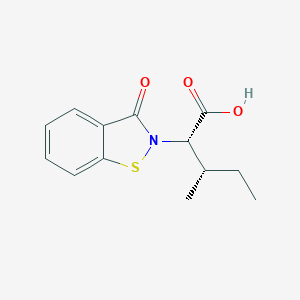

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
